molecular formula C7H14O2S B1659249 1-methanesulfinyl-3,3-dimethylbutan-2-one CAS No. 64084-17-9

1-methanesulfinyl-3,3-dimethylbutan-2-one

Cat. No.: B1659249
CAS No.: 64084-17-9
M. Wt: 162.25 g/mol
InChI Key: USJXTVWHVHBGEX-UHFFFAOYSA-N
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Description

1-methanesulfinyl-3,3-dimethylbutan-2-one is an organosulfur compound with a unique structure that includes a sulfinyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methanesulfinyl-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of methyl disulfide with acetic anhydride under controlled low temperatures. Chlorine gas is introduced into the mixture, leading to the formation of methanesulfinyl chloride, which is then reacted with 3,3-dimethylbutan-2-one to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-methanesulfinyl-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using strong oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines under mild conditions.

Major Products:

    Oxidation: Formation of 1-(Methanesulfonyl)-3,3-dimethylbutan-2-one.

    Reduction: Formation of 1-(Methylthio)-3,3-dimethylbutan-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-methanesulfinyl-3,3-dimethylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-methanesulfinyl-3,3-dimethylbutan-2-one exerts its effects involves interactions with various molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

    Methanesulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.

    1-(Methylthio)-3,3-dimethylbutan-2-one: A reduced form of the compound with a thioether group.

    3,3-Dimethylbutan-2-one: The parent ketone without the sulfinyl group.

Uniqueness: 1-methanesulfinyl-3,3-dimethylbutan-2-one is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,3-dimethyl-1-methylsulfinylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-7(2,3)6(8)5-10(4)9/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJXTVWHVHBGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607542
Record name 1-(Methanesulfinyl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64084-17-9
Record name 1-(Methanesulfinyl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methanesulfinyl-3,3-dimethylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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